3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
This compound features a pyridazine core substituted at position 3 with a piperazinyl group bearing a 2,4-diethoxybenzenesulfonyl moiety and at position 6 with a 3-methyl-1H-pyrazol-1-yl group. While direct pharmacological data for this compound are absent in the provided evidence, pyridazine derivatives are known for diverse bioactivities, including antibacterial, antiviral, and antiplatelet effects .
Properties
IUPAC Name |
3-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4S/c1-4-31-18-6-7-20(19(16-18)32-5-2)33(29,30)27-14-12-26(13-15-27)21-8-9-22(24-23-21)28-11-10-17(3)25-28/h6-11,16H,4-5,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTIIZVIOOTQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(2,4-diethoxybenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevance in medicinal chemistry.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives, characterized by the presence of a pyridazine ring and a sulfonamide group. The chemical formula is , and its molecular weight is approximately 414.57 g/mol.
Antimicrobial Properties
Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In a comparative study, pyridazine derivatives demonstrated comparable or superior antibacterial activity when compared to standard antibiotics .
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
Pyridazine derivatives have been studied for their anticancer properties. A study focusing on similar piperazine derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of the compound against cancer cell lines remains to be thoroughly investigated.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The piperazine moiety is known for its role in enhancing solubility and bioavailability, while the sulfonamide group can facilitate interactions with enzymes involved in metabolic pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of piperazine-based compounds showed that those with sulfonamide groups exhibited enhanced antibacterial properties due to increased membrane permeability .
- Anticancer Potential : In vitro studies on related pyridazine compounds indicated that they could induce apoptosis in cancer cell lines through the activation of caspases . Further research is needed to determine the specific pathways affected by the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyridazine-piperazine hybrids with sulfonylaryl or arylalkyl substituents. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogy.
Key Comparative Insights
Substituent Effects on Solubility and Bioavailability
- The target compound’s 2,4-diethoxybenzenesulfonyl group provides electron-donating ethoxy substituents, likely improving aqueous solubility compared to halogenated analogs (e.g., 3-chloro or 2,4-difluoro derivatives) . However, this may reduce binding affinity to hydrophobic enzyme pockets.
- The 4-methylbenzyl-substituted analog (348.44 Da) lacks a sulfonyl group, resulting in lower molecular weight and polarity, which may enhance blood-brain barrier penetration .
Pharmacological Implications Halogenated analogs (e.g., 3-chloro, 2,4-difluoro) are associated with enhanced target binding due to electron-withdrawing effects and halogen bonding . For example, fluorinated derivatives often exhibit improved metabolic stability in vivo. The 3-(4-chlorophenoxy)propyl analog demonstrates pyridazine’s versatility, where phenoxyalkyl chains may confer antiplatelet or anti-inflammatory activity .
Synthetic Considerations
- Synthesis of the target compound likely involves sulfonylation of piperazine with 2,4-diethoxybenzenesulfonyl chloride, followed by coupling to the pyridazine core—a method analogous to procedures described in and .
- Chromatographic purification (e.g., hexanes/EtOAc gradients) is critical for isolating such hybrids, as seen in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
